1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol
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Overview
Description
1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. Benzimidazole is known for its wide range of biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . Pyrazole derivatives are also significant in medicinal chemistry due to their anti-inflammatory, analgesic, and antipyretic activities . The combination of these two moieties in a single molecule offers potential for diverse pharmacological applications.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives often interact with tubulin proteins .
Mode of Action
1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol, like other benzimidazole derivatives, is believed to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .
Biochemical Pathways
It is known that benzimidazole derivatives can have antioxidant properties , suggesting they may interact with pathways involving oxidative stress.
Pharmacokinetics
It is known that benzimidazole derivatives can be absorbed and eliminated through the urine .
Result of Action
Benzimidazole derivatives have been shown to have anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph and temperature .
Biochemical Analysis
Biochemical Properties
1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol has been found to exhibit antioxidant properties . It has been shown to react with various free radicals, indicating its potential role in biochemical reactions involving oxidative stress
Cellular Effects
Some studies have suggested that it may have an impact on tubulin polymerization . It has been observed to elongate the nucleation phase and slow down the polymerization of tubulin, similar to the effects of nocodazole . This suggests that it may influence cell function by affecting the cytoskeleton, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules such as tubulin
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol typically involves the condensation of 1,2-phenylenediamine with appropriate aldehydes or ketones to form the benzimidazole ring . This is followed by the formation of the pyrazole ring through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds . Industrial production methods may involve catalytic processes to enhance yield and selectivity .
Chemical Reactions Analysis
1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol has been explored for various scientific research applications:
Comparison with Similar Compounds
1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol can be compared with other similar compounds, such as:
1H-benzimidazole-2-yl hydrazones: These compounds also exhibit antimicrobial and antioxidant activities.
2-substituted benzimidazoles: Known for their anticancer properties, these compounds share structural similarities with this compound.
Pyrazole derivatives: These compounds are widely studied for their anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its combined structural features, which offer a broader spectrum of biological activities compared to its individual components .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c21-15-10-14(11-6-2-1-3-7-11)19-20(15)16-17-12-8-4-5-9-13(12)18-16/h1-10,19H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVWBWDSXXBVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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